

# Application Notes and Protocols for Testing Insecticide Efficacy of Prallethrin Against Mosquitoes

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## Compound of Interest

Compound Name: *Prallethrin*

Cat. No.: *B1678036*

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## Introduction

**Prallethrin** is a synthetic pyrethroid insecticide widely utilized for the control of household insect pests, particularly mosquitoes.[1][2] Classified as a Type I pyrethroid, it is known for its rapid knockdown effect.[1][2] **Prallethrin** is a component of various commercially available mosquito adulticides, often used in ultra-low volume (ULV) sprays.[3] A key characteristic of **prallethrin** is its intended role as a locomotor stimulant, designed to flush mosquitoes from resting sites and increase their exposure to the insecticide.

These application notes provide detailed protocols for standardized laboratory assays to evaluate the efficacy of **prallethrin** against various mosquito species. The methodologies described are based on established guidelines from the World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC), and are intended to ensure reliable and reproducible results for research and product development purposes. The protocols cover the assessment of lethal effects (mortality), sub-lethal effects (knockdown and behavioral changes), and resistance monitoring.

## Key Efficacy Parameters and Data

The efficacy of **prallethrin** can be quantified through several key parameters. These include the median knockdown time (KDT50 and KDT95), which is the time required to knock down 50% and 95% of the mosquito population, respectively, and the lethal concentration (LC50 and LC99), which is the concentration required to kill 50% and 99% of the population. The following tables summarize quantitative data from various studies on the efficacy of **prallethrin** against different mosquito species.

Table 1: Knockdown Time of **Prallethrin** Against *Aedes albopictus* and *Culex pipiens*

Species	Sex	Prallethrin Dose (mg/h)	KDT50 (min)	KDT95 (min)
<i>Aedes albopictus</i>	Female	0.4	45.3	80.2
		0.8	27.6	50.8
		1.6	21.4	38.6
	Male	0.4	42.1	72.8
		0.8	25.1	44.2
		1.6	19.5	34.1
<i>Culex pipiens</i>	Female	0.4	55.2	>90
		0.8	38.7	70.1
		1.6	30.9	58.3
	Male	0.4	50.1	>90
		0.8	35.4	65.2
		1.6	28.3	52.7

Data adapted from a study assessing sublethal doses of **prallethrin**.

Table 2: Mortality of *Aedes aegypti* and *Culex quinquefasciatus* Exposed to **Prallethrin**-Based Mosquito Mats

Species	Prallethrin Concentration (%)	Exposure Time (min)	Mortality at 24h (%)
Aedes aegypti	0.08	30	100
0.04	30	90	
Culex quinquefasciatus	0.08	30	100
0.04	30	85	

Data reflects the efficacy of commercially available mosquito mats and may vary based on formulation.

## Experimental Protocols

### WHO Cone Bioassay for Treated Surfaces

The WHO cone bioassay is a standard method to assess the efficacy of insecticides on treated surfaces, such as insecticide-treated nets (ITNs) or indoor residual spraying (IRS). This protocol is adapted for testing surfaces treated with **prallethrin** formulations.

Objective: To determine the knockdown and mortality rates of mosquitoes exposed to a **prallethrin**-treated surface.

Materials:

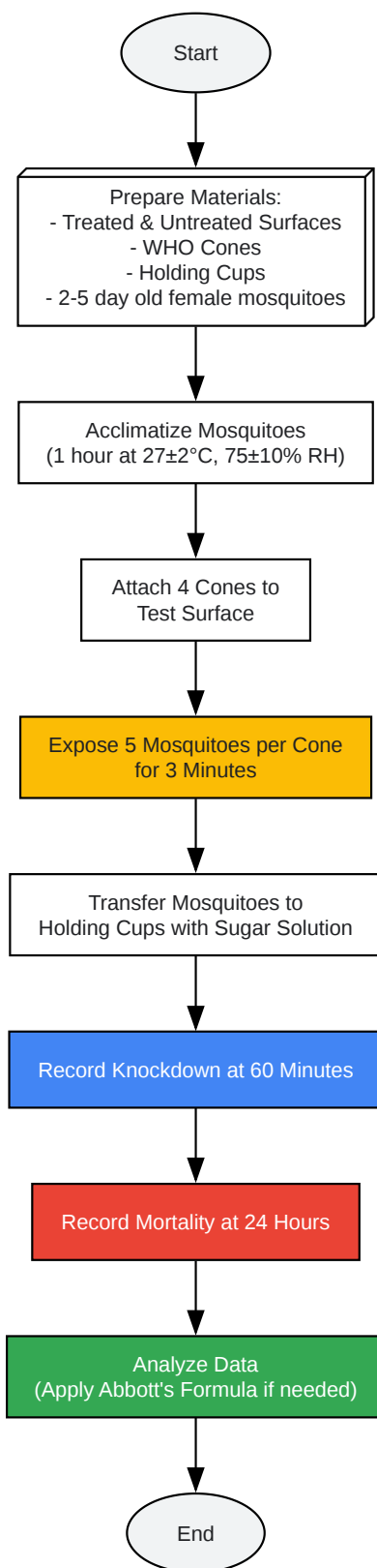
- WHO cones
- **Prallethrin**-treated and untreated surfaces (e.g., filter paper, netting, wall panels)
- Aspirator
- Holding cups with sugar solution (10%)
- Timer
- Temperature and humidity controlled chamber ( $27 \pm 2$  °C and  $75\% \pm 10\%$  RH)

- 2-5 day old, non-blood-fed female mosquitoes of a susceptible strain

Procedure:

- Preparation: Label holding cups for each treatment and control group. Prepare a 10% sugar solution and soak cotton pads for the holding cups.
- Acclimatization: Place mosquitoes in the testing chamber for at least one hour to acclimatize.
- Cone Placement: Securely attach four cones to the treated surface to be tested. Ensure there are no gaps for mosquitoes to escape.
- Mosquito Exposure:
  - Using an aspirator, introduce 5 female mosquitoes into each cone.
  - Start a timer for a 3-minute exposure period.
  - After 3 minutes, carefully remove the mosquitoes from each cone using the aspirator and transfer them to the corresponding labeled holding cups.
- Post-Exposure Observation:
  - Provide the mosquitoes with the 10% sugar solution.
  - Record knockdown at 60 minutes post-exposure. A mosquito is considered knocked down if it is unable to stand or fly in a coordinated manner.
  - Record mortality at 24 hours post-exposure.
- Controls: Repeat the procedure using an untreated surface as a negative control.
- Data Analysis: If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality is greater than 20%, the test is invalid and should be repeated.

Abbott's Formula:  $\text{Corrected \% Mortality} = [ (\% \text{ Test Mortality} - \% \text{ Control Mortality}) / (100 - \% \text{ Control Mortality}) ] \times 100$



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WHO Cone Bioassay Experimental Workflow.

## CDC Bottle Bioassay for Insecticide Resistance Monitoring

The CDC bottle bioassay is a rapid and simple method to detect insecticide resistance in mosquito populations. It can be used to determine the time it takes for a known concentration of an insecticide to affect a mosquito population.

Objective: To determine the susceptibility of a mosquito population to **prallethrin** and to monitor for the development of resistance.

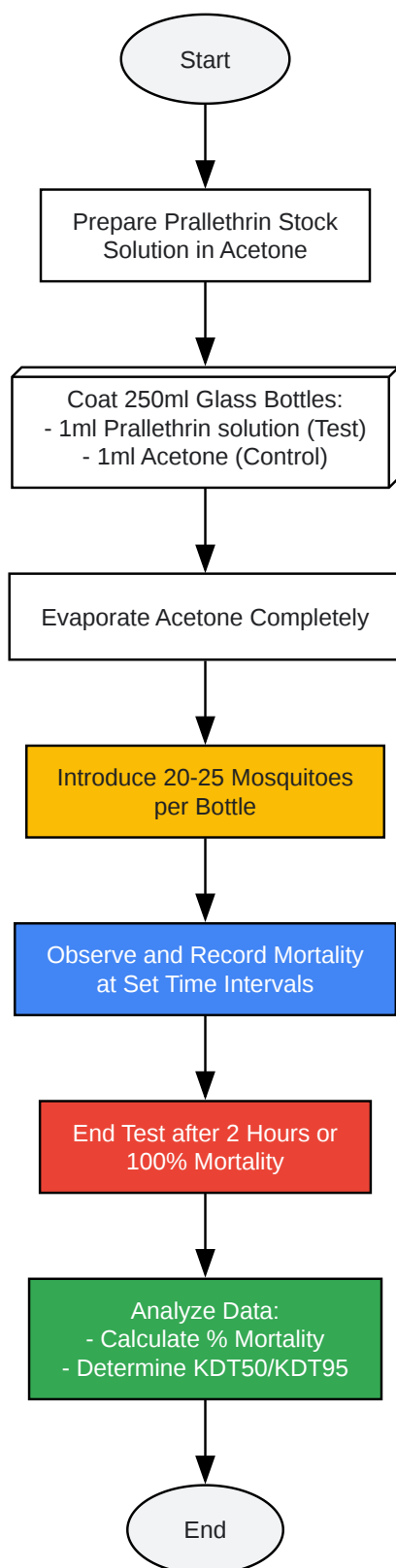
Materials:

- 250 ml glass bottles with screw caps
- Technical grade **prallethrin**
- High-purity acetone
- Micropipettes and tips
- Aspirator
- Holding cages
- Timer
- 2-5 day old, non-blood-fed female mosquitoes
- Vortex mixer or bottle rotator

Procedure:

- Bottle Preparation:
  - Prepare a stock solution of **prallethrin** in acetone. The diagnostic dose for **prallethrin** should be determined through range-finding studies, but a starting point for *Anopheles* and *Aedes* species can be around 10-20  $\mu$ g/bottle .

- Add 1 ml of the **prallethrin** solution to each test bottle. For control bottles, add 1 ml of acetone only.
- Cap the bottles and coat the entire inner surface by rolling and swirling until the acetone has completely evaporated.
- Leave the bottles uncapped in a fume hood for at least one hour to ensure all acetone has evaporated.
- Mosquito Exposure:
  - Introduce 20-25 female mosquitoes into each bottle using an aspirator.
  - Start the timer immediately.
  - Observe the mosquitoes continuously for the first 30 minutes, and then at 15-minute intervals.
  - Record the number of dead or moribund mosquitoes at each time point. A mosquito is considered dead or moribund if it cannot stand or fly.
- Data Recording and Analysis:
  - The test is complete when all mosquitoes in the test bottles are dead, or after a maximum of 2 hours.
  - If mortality in the control bottle exceeds 10% after 2 hours, the test is invalid.
  - Calculate the percentage mortality at each time point.
  - The results can be used to determine the KDT50 and KDT95 for the tested mosquito population. A significant increase in the KDT50 and KDT95 over time can indicate the development of resistance.



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